molecular formula C6H9NO2 B8646595 Isopropyl isocyanoacetate CAS No. 52921-20-7

Isopropyl isocyanoacetate

Cat. No.: B8646595
CAS No.: 52921-20-7
M. Wt: 127.14 g/mol
InChI Key: ALNIEXDQXDKTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl isocyanoacetate is a valuable ester derivative of an isocyanide, serving as a versatile building block in modern organic synthesis. Isocyanides are recognized for their unique reactivity, primarily due to the formally divalent carbon atom in the isocyano group (R-N≡C), which allows them to participate in a wide range of transformations . This compound is part of the isocyanoacetate ester family, which is known to be instrumental in multicomponent reactions (MCRs), a powerful tool for the efficient and rapid generation of molecular complexity and diversity in drug discovery and medicinal chemistry . The utility of related ethyl isocyanoacetate has been demonstrated in a novel, scalable, and odorless synthesis of D- and L-penicillamine, a critical pharmaceutical compound, highlighting the role of such reagents in constructing complex molecules without the use of toxic cyanide . Unlike the highly toxic and reactive isocyanates (R-N=C=O), isocyanides are generally considered less toxic, though they are notorious for their pungent and unpleasant odor, which requires careful handling in a well-ventilated laboratory environment . As a reagent, this compound offers researchers a pathway to access diverse heterocycles, peptidomimetics, and other functionalized structures. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

52921-20-7

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

propan-2-yl 2-isocyanoacetate

InChI

InChI=1S/C6H9NO2/c1-5(2)9-6(8)4-7-3/h5H,4H2,1-2H3

InChI Key

ALNIEXDQXDKTMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C[N+]#[C-]

Origin of Product

United States

Comparison with Similar Compounds

Reactivity in Enantioselective Syntheses

In the enantioselective synthesis of chiral oxazolines from ketones, the ester group’s steric bulk critically affects diastereoselectivity. For example:

  • This compound exhibited lower diastereoselectivity (dr = 5:1) compared to methyl (dr = 8:1) and benzyl (dr = 7:1) analogs when reacting with acetophenone. This is attributed to the isopropyl group’s steric hindrance, which disrupts transition-state stabilization .
  • tert-Butyl isocyanoacetate showed superior selectivity (dr = 10:1), likely due to its even greater steric bulk, which enforces stricter conformational control .

Cyclization and Heterocycle Formation

  • Ethyl isocyanoacetate demonstrated utility in synthesizing tricyclic heteroarenes (e.g., imidazo-pyrrolo-pyridines) via DBU-mediated reactions with nitropyridines, albeit in low yields (9%) due to competing side reactions .
  • Methyl isocyanoacetate facilitated RuH2-catalyzed condensations with sulfonylimines, yielding trans-imidazolines with high diastereoselectivity. The smaller ester group likely enhances substrate accessibility to the catalyst .

Multicomponent Reactions (MCRs)

In Ugi/Passerini reactions for drug discovery:

  • Ethyl isocyanoacetate enabled efficient antibody conjugation, outperforming phosphonate- or fluorobenzyl-substituted isocyanides. Its moderate steric bulk balanced reactivity and compatibility with hydrophobic conjugation sites .
  • Isopropyl isocyanide (distinct from isocyanoacetate) showed mixed results, highlighting the importance of the ester group’s electronic and steric contributions .

Data Table: Key Properties of Isocyanoacetate Esters

Compound Diastereoselectivity (dr)¹ Yield in Cyclizations² MCR Efficiency³ Safety Profile⁴
Methyl isocyanoacetate 8:1 Moderate High Hazardous (flammable)
Ethyl isocyanoacetate 7:1 Low (9% in [2]) High Hazardous (toxic)
This compound 5:1 Not reported Moderate Likely hazardous
Benzyl isocyanoacetate 7:1 Not reported Moderate Unknown
tert-Butyl isocyanoacetate 10:1 High Low Likely less reactive

¹From oxazoline synthesis with acetophenone . ²Representative yields from cyclization reactions . ³Performance in Ugi/Passerini conjugations . ⁴Based on analogous compounds .

Q & A

Q. What are the critical safety considerations when handling isopropyl isocyanoacetate in laboratory settings?

this compound is highly flammable, reactive with water/alcohols, and poses inhalation/skin contact risks. Essential precautions include:

  • Use of PPE (nitrile gloves, safety goggles, respiratory protection).
  • Storage in airtight containers under inert atmosphere (argon/nitrogen) to prevent moisture exposure.
  • Immediate cleanup of spills using non-reactive absorbents (e.g., vermiculite) and avoidance of aqueous solutions .

Q. What synthetic methodologies are employed to prepare this compound?

A common route involves dehydration of N-formylglycine esters using reagents like phosgene or trichloromethyl chloroformate. For example:

  • Reaction of N-formylglycine isopropyl ester with phosgene yields this compound via elimination of HCl and CO₂ .
  • Purification via distillation under reduced pressure to isolate the product.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy for structural elucidation (¹H/¹³C).
  • HPLC for purity assessment.
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate thermal stability .

Q. What are the typical applications of this compound in organic synthesis?

It is widely used in:

  • Enantioselective synthesis of oxazolines via reactions with ketones (e.g., acetophenone) .
  • Multicomponent reactions to construct heterocycles like thiazoles or pyrroles .

Advanced Questions

Q. How does the ester group in isocyanoacetate derivatives influence diastereoselectivity in oxazoline synthesis?

Steric effects of the ester group significantly impact diastereoselectivity. For example:

Ester GroupYield (%)Diastereomeric Ratio (d.r.)Enantioselectivity (% e.e.)
tert-Butyl8592:899
Isopropyl 8288:1298
Benzyl8090:1097
Isopropyl’s lower steric bulk compared to tert-butyl reduces diastereoselectivity, necessitating optimization of reaction conditions (e.g., temperature, catalyst) .

Q. What strategies enhance enantioselectivity in asymmetric catalysis using this compound?

  • Ligand tuning : Chiral amino phosphines derived from cinchona alkaloids (e.g., L-2 or L-4) improve enantiocontrol.
  • Catalyst loading : A 1:1 Ag/ligand ratio (e.g., 2.5 mol% Ag₂O + 5 mol% L-2) optimizes stereoselectivity in aldol reactions .
  • Solvent selection : Non-polar solvents (e.g., toluene) minimize side reactions.

Q. How can researchers address purification challenges in reactions involving this compound?

  • Column chromatography : Use solvent systems like 80:20 hexane:ethyl acetate for efficient separation.
  • Equivalent adjustment : Limiting isocyanoacetate to ≤1 equivalent prevents excess reagent interference .

Q. What mechanistic insights explain this compound’s role in cycloaddition reactions?

In thiazole synthesis, it undergoes:

  • Thioformylation : Metallation followed by thion ester acylation.
  • Cyclization : Intramolecular 1,1-addition of enethiol to the isonitrile, forming the heterocyclic core .

Methodological Considerations

Q. How do reaction conditions (temperature, catalysts) affect multicomponent reactions with this compound?

  • Temperature : Controlled heating (60–80°C) accelerates azadiene intermediate formation.
  • Catalysts : Silver(I) oxide or Cu(I) salts promote isonitrile activation in annulation reactions .

Q. What computational or experimental approaches elucidate structure-activity relationships in derivatives?

  • Docking studies : Analyze binding affinity to biological targets (e.g., enzymes) using software like AutoDock.
  • Surface Plasmon Resonance (SPR) : Quantify interaction kinetics with receptors .

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